![molecular formula C24H25F3N2O5 B2591245 4-(((1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396685-58-7](/img/structure/B2591245.png)
4-(((1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
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Description
4-(((1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a useful research compound. Its molecular formula is C24H25F3N2O5 and its molecular weight is 478.468. The purity is usually 95%.
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Scientific Research Applications
Analgesic Research
This compound shows promise in the field of analgesic research . Derivatives of trifluoromethyl benzyl piperidinol have been synthesized and evaluated for their analgesic potential . They have been found to exhibit potent efficacy in pain relief models in mice, suggesting that similar compounds could be developed as new analgesics with fewer side effects than current opioid drugs .
Antimicrobial Activity
Compounds with trifluoromethyl groups have been reported to possess antimicrobial properties. This compound could potentially be used in the synthesis of new antimicrobial agents, particularly against plant fungi in agricultural or forestry applications .
Opioid Receptor Research
The piperidinyl moiety is a significant pharmacophore in opioid receptor research. This compound, with its piperidin-4-yl structure, could be valuable in developing new molecules that interact with opioid receptors, potentially leading to new pain management therapies .
FDA-Approved Drug Development
The trifluoromethyl group is a key feature in many FDA-approved drugs. This compound could serve as a precursor or intermediate in the synthesis of new drugs containing the trifluoromethyl group, which is known for enhancing the pharmacological activity of drugs .
properties
IUPAC Name |
oxalic acid;4-[[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O.C2H2O4/c23-22(24,25)21-3-1-2-20(12-21)14-27-10-8-19(9-11-27)16-28-15-18-6-4-17(13-26)5-7-18;3-1(4)2(5)6/h1-7,12,19H,8-11,14-16H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKKCVHOAOQLHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC(=CC=C3)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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